molecular formula C20H23N3O4 B2552626 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea CAS No. 1203140-25-3

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea

Cat. No. B2552626
CAS RN: 1203140-25-3
M. Wt: 369.421
InChI Key: SULZZCZLFCTADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups . The molecule also contains methoxy groups, which are ether groups with a methyl group attached to the oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline group would likely contribute to a cyclic structure, while the urea group would introduce polarity to the molecule .

Scientific Research Applications

Potential Therapeutic Applications

  • Antiproliferative Activity : Novel compounds, including urea and bis-urea derivatives with primaquine and hydroxyl or halogen substituted benzene moieties, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Certain derivatives exhibited significant antiproliferative effects, especially against breast carcinoma MCF-7 cell line, suggesting potential applications in the development of breast carcinoma drugs (Perković et al., 2016).
  • Enzyme Inhibition : Tetrahydropyrimidine-5-carboxylates, a type of cyclic urea derivative, have been synthesized and tested for their ability to inhibit carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), demonstrating effective inhibition profiles. This suggests their utility in exploring treatments for conditions associated with these enzymes (Sujayev et al., 2016).
  • Histone Deacetylase Inhibition : A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been developed as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to PC-3 cells and suppressing the growth of prostate cancer cells in vivo. This highlights their potential as lead compounds for prostate cancer treatment (Liu et al., 2015).

Chemical Synthesis Methodologies

  • Novel Synthetic Routes : Research has introduced new methodologies for the construction of 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, key structures for isoquinoline alkaloids. This provides an efficient method for the synthesis of these compounds starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde et al., 2011).
  • Pummerer-Type Reaction : A synthesis of tetrahydroquinolines (TQs) via intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides using the Pummerer reaction as a key step has been reported. This highlights a novel route for TQ synthesis that starts from methoxyanilines, offering an efficient and convenient method (Toda et al., 1999).

properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-13-19(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULZZCZLFCTADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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